H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH

Vue d'ensemble

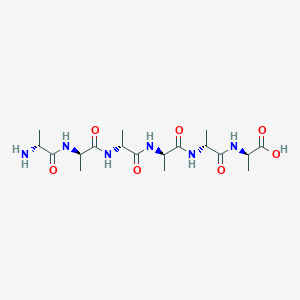

Description

The compound H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH is a peptide consisting of six D-alanine residues. It is a substrate for D-aminopeptidase, an enzyme involved in the metabolism of D-amino acids

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH typically involves the stepwise addition of D-alanine residues to a growing peptide chain. This can be achieved using solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated peptide synthesizers can enhance the efficiency and reproducibility of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be cleaved by hydrolytic enzymes or under acidic or basic conditions.

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

Substitution: Electrophiles such as acyl chlorides or alkyl halides.

Major Products Formed

Hydrolysis: Shorter peptide fragments or free D-alanine residues.

Oxidation: Oximes or nitroso derivatives of the peptide.

Substitution: Acylated or alkylated derivatives of the peptide.

Applications De Recherche Scientifique

Antibiotic Development

Role in Peptidoglycan Synthesis

H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH is crucial in the synthesis of peptidoglycan, a vital component of bacterial cell walls. It serves as a building block for antibiotics that target bacterial cell wall synthesis, particularly against resistant strains. Research indicates that this compound enhances the efficacy of antibiotics like vancomycin and teicoplanin by binding to the D-alanine terminus of peptidoglycan precursors, thereby inhibiting cell wall cross-linking .

| Antibiotic | Mechanism of Action | Target |

|---|---|---|

| Vancomycin | Binds to D-Ala-D-Ala, inhibiting peptidoglycan synthesis | Gram-positive bacteria |

| Teicoplanin | Similar to vancomycin; inhibits cell wall synthesis | Gram-positive bacteria |

Peptide Synthesis

Building Block for Peptides

The compound is extensively used in peptide synthesis, allowing researchers to create specific sequences for various biological studies. This capability is particularly valuable in drug discovery and vaccine development. The incorporation of this compound into peptide chains can enhance stability and bioactivity .

Biochemical Research

Studying Enzyme Mechanisms

Researchers utilize this compound to investigate enzyme mechanisms and protein interactions. For example, studies on D-alanine:D-alanine ligase have revealed insights into how this enzyme catalyzes the formation of D-alanyl phosphate, a precursor in peptidoglycan biosynthesis . This knowledge is critical for understanding bacterial physiology and developing new therapeutic strategies.

Vaccine Formulation

Enhancing Immune Responses

In vaccine development, this compound can be incorporated into formulations to enhance immune responses against bacterial infections. Its role as an immunogenic peptide can help in designing vaccines that elicit stronger and more effective immune responses .

Analytical Chemistry

Identification and Quantification Techniques

The compound is also employed in analytical chemistry for the identification and quantification of peptides using techniques such as mass spectrometry and chromatography. Its stability and specificity make it an ideal candidate for these applications, facilitating the analysis of complex biological samples .

Case Study 1: Antibiotic Efficacy

A study demonstrated that modifying the structure of H-D-Ala-D-Ala derivatives improved the binding affinity to D-alanine:D-alanine ligase, leading to enhanced antibiotic efficacy against resistant bacterial strains .

Case Study 2: Vaccine Development

Research on vaccine formulations incorporating H-D-Ala peptides showed increased antibody production in animal models, indicating potential for effective vaccines against bacterial pathogens .

Mécanisme D'action

The mechanism of action of H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH involves its interaction with D-aminopeptidases. These enzymes recognize the peptide and catalyze the hydrolysis of the peptide bonds, releasing free D-alanine residues. This process is essential for the metabolism of D-amino acids and the regulation of various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-D-Ala-D-Ala-D-Ala-D-Ala-OH: A shorter peptide with four D-alanine residues.

H-D-Ala-D-Ala-OH: A dipeptide with two D-alanine residues.

H-D-Ala-OH: A single D-alanine residue.

Uniqueness

H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH is unique due to its longer peptide chain, which may confer different biochemical properties and interactions compared to shorter peptides. Its extended structure allows for more extensive interactions with enzymes and other biomolecules, making it a valuable tool for studying enzyme specificity and activity .

Activité Biologique

H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH, commonly referred to as a hexapeptide, is an important compound in microbiology and biochemistry due to its role in bacterial cell wall synthesis. This article explores its biological activity, mechanisms of action, and implications in antibiotic resistance.

Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₂H₂₄N₆O₆

- Molecular Weight : 288.36 g/mol

- CAS Number : 923-16-0

- Melting Point : 286 - 288 °C

- Density : 1.208 g/cm³

This hexapeptide is a repetitive sequence of D-alanine residues, which are crucial for peptidoglycan formation in bacterial cell walls.

Role in Peptidoglycan Synthesis

H-D-Ala-D-Ala constitutes the terminal portion of the peptide part of the peptidoglycan monomer unit. This structure is essential for the cross-linking of peptidoglycan layers, which provides structural integrity to bacterial cell walls. The enzyme D-alanine:D-alanine ligase (DDL) catalyzes the synthesis of D-Ala-D-Ala from D-alanyl residues, which is then incorporated into the peptidoglycan by transpeptidases .

The biological activity of H-D-Ala-D-Ala is primarily observed through its interaction with various enzymes involved in bacterial cell wall synthesis:

- Transpeptidation Reaction : H-D-Ala-D-Ala serves as a substrate for transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), leading to the formation of cross-links between glycan strands in peptidoglycan.

- Antibiotic Target : Antibiotics such as vancomycin and teicoplanin target the D-Ala-D-Ala moiety, inhibiting cell wall synthesis and thus acting as effective antibacterial agents .

Antibiotic Resistance Mechanisms

Research has indicated that alterations in the availability or structure of H-D-Ala-D-Ala can influence antibiotic resistance mechanisms in various bacterial species. For instance, strains of Enterococcus have developed resistance through modifications that prevent vancomycin from binding effectively to D-Ala-D-Ala .

A notable study demonstrated that the inhibition of D-alanine:D-alanine ligase by D-cycloserine, an antibiotic used against multidrug-resistant Mycobacterium tuberculosis, occurs through competitive binding to the active site . The inhibition leads to decreased levels of D-Ala-D-Ala, compromising peptidoglycan synthesis.

Table: Comparison of Dipeptides Related to H-D-Ala-D-Ala

| Compound Name | Structure Type | Role in Bacterial Cell Wall Synthesis |

|---|---|---|

| H-D-Ala-D-Ala | Hexapeptide | Precursor for cross-linking in peptidoglycan |

| D-Alanyl-L-Alanine | Dipeptide | Not directly involved; serves as a structural analog |

| D-Lys-D-Alanine | Dipeptide | Involved in different bacterial structures |

| N-acetylmuramyl-L-alanylaspartate | Peptide derivative | Part of peptidoglycan; involved in immune response |

Propriétés

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHDFPIXRRJBKM-PAUJSFGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60781621 | |

| Record name | D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60781621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286842-36-2 | |

| Record name | D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60781621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.